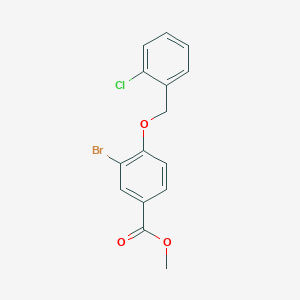

Methyl 3-bromo-4-((2-chlorobenzyl)oxy)benzoate

Description

Methyl 3-bromo-4-((2-chlorobenzyl)oxy)benzoate is a substituted benzoate ester with a bromine atom at the 3-position and a 2-chlorobenzyl ether group at the 4-position of the aromatic ring. This compound belongs to a class of molecules widely used as intermediates in medicinal chemistry, agrochemical synthesis, and materials science.

Properties

Molecular Formula |

C15H12BrClO3 |

|---|---|

Molecular Weight |

355.61 g/mol |

IUPAC Name |

methyl 3-bromo-4-[(2-chlorophenyl)methoxy]benzoate |

InChI |

InChI=1S/C15H12BrClO3/c1-19-15(18)10-6-7-14(12(16)8-10)20-9-11-4-2-3-5-13(11)17/h2-8H,9H2,1H3 |

InChI Key |

ADHKBHLJCJFWJA-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2Cl)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-bromo-4-((2-chlorobenzyl)oxy)benzoate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-bromo-4-((2-chlorobenzyl)oxy)benzoate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution (SNAr) reactions.

Oxidation and Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or tetrahydrofuran (THF) are commonly used.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted derivatives of the benzoate can be obtained.

Hydrolysis Products: The major products of hydrolysis are the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Methyl 3-bromo-4-((2-chlorobenzyl)oxy)benzoate has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound can be used in the design and development of new drugs, particularly those targeting specific enzymes or receptors.

Material Science: It can be incorporated into polymers and other materials to impart specific properties, such as increased thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-4-((2-chlorobenzyl)oxy)benzoate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the bromine and 2-chlorobenzyl groups can influence the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Methyl 3-bromo-4-((2-chlorobenzyl)oxy)benzoate with key analogs, focusing on structural differences, molecular properties, and applications:

Key Observations:

Substituent Effects on Reactivity :

- The propargyl ester in Prop-2-yn-1-yl 3-bromo-4-((2-chlorobenzyl)oxy)benzoate facilitates click chemistry applications, unlike the methyl ester in the parent compound .

- The trifluoromethyl group in Methyl 3-bromo-4-(trifluoromethyl)benzoate increases lipophilicity, making it more suitable for drug penetration compared to the benzyloxy group .

Biological Activity: The 2-chlorobenzyloxy moiety is a common feature in agrochemicals (e.g., herbicides like diclofop-methyl in ). Bromine at position 3 may enhance electrophilic substitution reactivity, enabling further derivatization for drug discovery .

Analytical Methods :

- HPLC-UV derivatization () is applicable for detecting benzyl halide analogs like 2-chlorobenzyl chloride, which shares structural motifs with the target compound .

Biological Activity

Methyl 3-bromo-4-((2-chlorobenzyl)oxy)benzoate is a synthetic organic compound of interest due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

- Molecular Formula: C15H14BrClO3

- Molecular Weight: 357.63 g/mol

- IUPAC Name: this compound

- Canonical SMILES: COC(=O)C1=C(C=CC(=C1Br)OCC2=CC=CC=C2Cl)C(=O)O

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The bromine and chlorobenzyl substituents may enhance its lipophilicity, facilitating cell membrane penetration and subsequent biological effects.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : It has been shown to inhibit the growth of various bacterial strains, indicating potential as an antimicrobial agent.

- Antitumor Properties : Preliminary studies suggest it may possess antiproliferative effects against cancer cell lines.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its therapeutic potential.

Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Antitumor Activity

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of this compound, researchers found that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The study utilized a broth microdilution method to determine MIC values, demonstrating significant antibacterial activity against resistant strains.

Case Study 2: Antitumor Activity in vitro

Another investigation assessed the antiproliferative effects of the compound on various cancer cell lines. The results indicated that this compound significantly reduced cell viability in A549 lung cancer cells with an IC50 value of 5 µM. The mechanism was linked to apoptosis induction, as evidenced by increased caspase activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.